molecular formula C16H15NO5 B5729404 5-hydroxy-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid

5-hydroxy-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid

Cat. No. B5729404
M. Wt: 301.29 g/mol
InChI Key: QBPFSBSNUNVEIF-UHFFFAOYSA-N
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Description

5-hydroxy-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid, also known as mefenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used for the treatment of mild to moderate pain, inflammation, and fever. Mefenamic acid is a member of the anthranilic acid derivatives and is structurally similar to other NSAIDs such as aspirin and ibuprofen.

Mechanism of Action

Mefenamic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the regulation of various physiological processes such as inflammation, pain, and fever. By inhibiting the production of prostaglandins, 5-hydroxy-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid acid reduces inflammation and pain.
Biochemical and physiological effects:
Mefenamic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. Mefenamic acid has also been shown to have antioxidant properties, which may help to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

Mefenamic acid has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use. Mefenamic acid can have variable effects depending on the experimental conditions, and it may not be suitable for all types of experiments.

Future Directions

There are several potential future directions for research on 5-hydroxy-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid acid. One area of interest is the development of new formulations of this compound acid that can improve its efficacy and reduce its side effects. Another area of interest is the investigation of this compound acid's potential use in the treatment of other conditions, such as Alzheimer's disease and cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound acid and its potential mechanisms of action.

Synthesis Methods

Mefenamic acid can be synthesized from 2-methylphenol and anthranilic acid through a series of chemical reactions. The synthesis involves the conversion of 2-methylphenol to 2-methylphenylacetic acid, followed by the formation of the amide bond between 2-methylphenylacetic acid and anthranilic acid. The resulting compound is then treated with hydrochloric acid to yield 5-hydroxy-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid acid.

Scientific Research Applications

Mefenamic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are responsible for pain and inflammation. Mefenamic acid has also been studied for its potential use in the treatment of various conditions such as menstrual cramps, osteoarthritis, and rheumatoid arthritis.

properties

IUPAC Name

5-hydroxy-2-[[2-(2-methylphenoxy)acetyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c1-10-4-2-3-5-14(10)22-9-15(19)17-13-7-6-11(18)8-12(13)16(20)21/h2-8,18H,9H2,1H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPFSBSNUNVEIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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